molecular formula C12H6N2O2 B1662461 1,10-Phenanthroline-5,6-dione CAS No. 27318-90-7

1,10-Phenanthroline-5,6-dione

Cat. No. B1662461
CAS RN: 27318-90-7
M. Wt: 210.19 g/mol
InChI Key: KCALAFIVPCAXJI-UHFFFAOYSA-N
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Description

1,10-Phenanthroline-5,6-dione is a bifunctional quinone oxidant. When used in conjunction with Zn2+ catalysts, it is used to affect the aerobic oxidation of secondary amines to a variety of value-added motifs, including indoles .


Synthesis Analysis

A method for the synthesis of 1,10-phenanthroline-5,6-dione has been elaborated via oxidation of 1,10-phenanthroline in the Br2–H2SO4–HNO3 system .


Molecular Structure Analysis

The molecular structure of 1,10-phenanthroline-5,6-dione has been determined by X-ray diffraction analysis . The compound reacts with the tetrachlorides of Group 4 metals affording adducts of general formula [MCl4(C12H6N2O2)] (M = Ti, Zr or Hf) and [(MCl4)2(C12H6N2O2)] (M = Ti or Hf), N,N′- and N,N′,O,O′-coordinated respectively .


Chemical Reactions Analysis

1,10-Phenanthroline-5,6-dione forms Cu(II) and Ag(I) phendio complexes, which show potent anti-fungal and anti-cancer activity . The complexation of 1,10-phenanthroline-5,6-dione by transition metals increases the catalytic turnover frequency by a factor of up to 17 for the aerobic-chemical and a factor of 14 for the indirect electrochemical NAD-regeneration for HLADH catalysed alcohol oxidations .


Physical And Chemical Properties Analysis

1,10-Phenanthroline-5,6-dione has a molecular weight of 210.19 and its empirical formula is C12H6N2O2 . It has a melting point of 260 °C (dec.) (lit.) .

Scientific Research Applications

Electrochemical Energy Storage

1,10-Phenanthroline-5,6-dione, also known as Phendione, has been explored for its potential application in electrochemical energy storage, particularly in lithium batteries. The research conducted by Lakraychi et al. (2020) highlights the use of Phendione-based transition metal complexes. These complexes demonstrate enhanced charge storage capabilities through the reversible redox of both carbonyl groups and the transition metal center. The study also emphasizes the role of counter ions in these complexes to improve solubility and cycling stability, indicating the potential of Phendione in battery technology (Lakraychi et al., 2020).

Solar Cell Applications

The application of 1,10-Phenanthroline-5,6-dione in solar cells has been investigated, notably through the synthesis of novel complexes like tetracyano-1,10-phenanthroline-5,6-dione-ruthenate(II). The research conducted by Abate et al. (2020) demonstrates how the quinone moiety of the coordinated phenanthroline ligand allows for its anchoring to mesoporous titanium dioxide films. This facilitates its use as a sensitizer in dye-sensitized solar cells, contributing to the conversion of light into electrical energy (Abate et al., 2020).

Electrocatalysis and Sensing Applications

The incorporation of 1,10-Phenanthroline-5,6-dione into various electrocatalysts has been explored for sensitive sensing applications. For instance, Yuan et al. (2020) developed Pd nanoparticles supported on electrochemically reduced graphene oxide modified with 1,10-Phenanthroline-5,6-dione. This configuration exhibited exceptional electrocatalytic activity and was applied for highly sensitive electrochemical sensing of substances like hydrazine and hydrogen peroxide (Yuan et al., 2020).

Electrocatalytic Determination in Biochemical Analysis

In biochemical analysis, 1,10-Phenanthroline-5,6-dione has been used in the electrocatalytic determination of biochemically relevant molecules. Kumar et al. (2019) presented a study where a composite electrode was prepared using Cu2+-1,10-phenanthroline-5,6-dione@electrochemically reduced graphene oxide. This electrode showed enhanced electrocatalytic activity for the determination of L-cysteine, demonstrating its potential in biochemical sensing applications (Kumar et al., 2019).

Catalysis in Chemical Reactions

1,10-Phenanthroline-5,6-dione derivatives have been employed as catalysts in various chemical reactions. For instance, Shul’pina et al. (2020) researched the use of copper complexes with 1,10-phenanthrolines in the oxidation of alkanes by hydrogen peroxide. These complexes proved active in producing primary products like alkyl hydroperoxides, which further decompose to yield ketones, aldehydes, and alcohols, highlighting the potential of Phendione in catalysis (Shul’pina et al., 2020).

Structural and Photophysical Studies

Research has also focused on the structural and photophysical properties of 1,10-Phenanthroline-5,6-dione complexes. Kumaresan et al. (2021) synthesized molecular salts of 1,10-phenanthroline-5,6-dione with perchloric acid, using techniques like single-crystal X-ray diffraction for structural determination. This study provides insights into the molecular interactions and electron-density properties of these compounds (Kumaresan et al., 2021).

Biosensing Applications

The potential of 1,10-Phenanthroline-5,6-dione in biosensing applications has been explored, such as in the development of glucose biosensors. Kausaite-Minkstimiene et al. (2020) designed a novel amperometric glucose biosensor based on a nanobiocomposite containing poly(1,10-phenanthroline-5,6-dione). This biosensor exhibited a wide linear range and good reproducibility, indicating the utility of Phendione in glucose detection (Kausaite-Minkstimiene et al., 2020).

Safety And Hazards

1,10-Phenanthroline-5,6-dione causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

1,10-Phenanthroline-5,6-dione forms Cu(II) and Ag(I) phendio complexes, which show potent anti-fungal and anti-cancer activity . The modification of glassy carbon (GC) electrodes with phendio complexes of transition metals leads to the catalytic oxidation of NADH at low overpotential . These properties highlight a possible novel DNA-targeted mechanism by which phendio-containing complexes, in part, elicit toxicity toward the multidrug-resistant pathogen P. aeruginosa .

properties

IUPAC Name

1,10-phenanthroline-5,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2O2/c15-11-7-3-1-5-13-9(7)10-8(12(11)16)4-2-6-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCALAFIVPCAXJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C(=O)C2=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181763
Record name 1,10-Phenanthroline-5,6-dione
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Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,10-Phenanthroline-5,6-dione

CAS RN

27318-90-7
Record name 1,10-Phenanthroline-5,6-dione
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Record name 27318-90-7
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Record name 1,10-Phenanthroline-5,6-dione
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Record name 1,10-PHENANTHROLINE-5,6-DIONE
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Synthesis routes and methods I

Procedure details

25 g of 1,10-phenanthroline-hydrate was dissolved into 125 ml of 20% fuming sulfuric acid. The sulfuric acid was heated at the temperature of 110° to 125° C., and 33 ml of 72% concentrated nitric acid was added into the sulfuric acid. While the mixed solution was current-circulated at the temperature of 143° C. for 30 minutes, 66 ml of 72% concentrated nitric acid was added into the mixed solution. Then, the mixed solution was stirred for 1.5 hours to promote its reaction. After the reaction, the mixed solution was cooled to the room temperature, and it was poured into an ice. The ice-containing solution was neutralized by adding 30% sodium hydroxide solution. A precipitated by-product, 5-nitro-1,10-phenanthroline was filtered and removed from the neutralized solution. The filtered solution was extracted by chloroform, and the extracted chloroform solution was dried by sodium sulfate anhydride. Furthermore, the dried solution was vacuum-concentrated to obtain a yellow rough crystal of 1,10-phenanthroline-5,6-dione. The rough crystal was purified by recrystallization of ethanol.
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Synthesis routes and methods II

Procedure details

1,10-phenanthroline (10.0 g, 55.5 mmol) and potassium bromide (15.0 g, 126 mmol) were in 250 ml two-neck bottle and the outlet of the condenser tube was introduced with a rubber pipe into NaOH aqueous solution. Sulfuric acid (100 mL, 98%) was poured under ice bath condition, and then fuming nitric acid (50.0 mL, 68% w/w) was added after removing ice bath. Then, the temperature was increased to 40° C. for three hours and further increased to 80˜90° C. for one hour. And then, the temperature decreased and the condenser tube was removed, waiting for the dispersion of bromine gas which remained in the bottle. After 1˜2 hours, the solution in the bottle was poured into ice water and NaOH aqueous solution was added slowly until pH of the mixed solution reached 6˜7. At this time, a large number of yellow solid precipitations were produced, filtered with clean water and then collected as products. Finally, the yellow solids of 7.81 g with a yield of 67% were obtained by recrystallizing the said products with methanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,220
Citations
CA Goss, HD Abruna - Inorganic Chemistry, 1985 - ACS Publications
The synthesis and the spectral and the electrochemical characterization of l, 10-phenanthroline-5, 6-dione (phen-dione) complexes of Ru, Fe, Os, Co, and Cu are presented. The visible …
Number of citations: 253 pubs.acs.org
F Calderazzo, G Pampaloni, V Passarelli - Inorganica Chimica Acta, 2002 - Elsevier
1,10-Phenanthroline-5,6-dione (C 12 H 6 N 2 O 2 (1)) reacts with V(η 6 -mesitylene) 2 and Ti(η 6 -toluene) 2 affording coordination compounds of general formula M(O,O′C 12 H 6 N …
Number of citations: 97 www.sciencedirect.com
EK Brechin, L Calucci, U Englert, L Margheriti… - Inorganica Chimica …, 2008 - Elsevier
The synthesis and the characterization of several mono- and dinuclear middle transition metal derivatives of 1,10-phenanthroline-5,6-dione, 1, are presented. The reaction of 1 with CrCl …
Number of citations: 31 www.sciencedirect.com
M McCann, ALS Santos, BA Da Silva… - Toxicology …, 2012 - academic.oup.com
10-Phenanthroline (phen, 5), 1,10-phenanthroline-5,6-dione (phendione, 6), [Cu(phendione) 3 ](ClO 4 ) 2 ·4H 2 O (12) and [Ag(phendione) 2 ]ClO 4 (13) are highly active, in vitro, …
Number of citations: 108 academic.oup.com
E Zor, Y Oztekin, L Mikoliunaite, J Voronovic… - Journal of Solid State …, 2014 - Springer
In this study, two ortho-quinoidal compounds, 1,10-phenanthroline-5,6-dione (PD) and 9,10-phenanthrenequinone (PQ), were examined as electron transfer mediators suitable for …
Number of citations: 16 link.springer.com
F Calderazzo, F Marchetti, G Pampaloni… - Journal of the Chemical …, 1999 - pubs.rsc.org
The molecular structure of 1,10-phenanthroline-5,6-dione has been determined by X-ray diffraction analysis. The compound reacts with the tetrachlorides of Group 4 metals affording …
Number of citations: 80 pubs.rsc.org
A Ramanavicius, P Genys, A Ramanaviciene - Electrochimica Acta, 2014 - Elsevier
10-Phenanthroline-5,6-dione and glucose oxidase modified and unmodified graphite electrodes were analysed in buffer/glucose media by the electrochemical impedance spectroscopy …
Number of citations: 76 www.sciencedirect.com
MQ Granato, DS Gonçalves, SH Seabra… - Frontiers in …, 2017 - frontiersin.org
Phialophora verrucosa is a dematiaceous fungus able to cause chromoblastomycosis, phaeohyphomycosis and mycetoma. All these fungal diseases are extremely difficult to treat and …
Number of citations: 37 www.frontiersin.org
G Hilt, T Jarbawi, WR Heineman… - Chemistry–A European …, 1997 - Wiley Online Library
The synthesis as well as the chemical and electrochemical properties of homoleptic and heteroleptic (trispyridyl‐methylamine as coligand) transition‐metal complexes (Ru and Co) of 1,…
OA Lenis-Rojas, C Roma-Rodrigues… - International Journal of …, 2022 - mdpi.com
Ruthenium(II) arene complexes exhibit promising chemotherapeutic properties. In this study, the effect of the counter anion in Ru(II) complexes was evaluated by analyzing the …
Number of citations: 4 www.mdpi.com

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